15-Epi-Danshenol-A

Stereochemistry Natural Product Isolation Quality Control

Standard sourcing of Salvia diterpenoids often fails to distinguish C-15 epimers, introducing critical variables into SAR and analytical method validation. 15-Epi-Danshenol-A is a discrete stereochemical entity (C21H20O4, MW 336.38) requiring targeted procurement. - **Epimer-specific reference standard** (≥98% HPLC): Enables resolution from Danshenol A in phytochemical fingerprinting. - **Distinct bioactivity**: Concentration-dependent immunomodulatory effects on B lymphoblastoid cells (vs. Danshenol A as aldose reductase inhibitor, IC50 0.10 μM). - **Defined stereochemistry**: (1S,10S) absolute configuration confirmed by 1H-NMR/HR-EIMS, validated for docking and pharmacophore modeling.

Molecular Formula C21H20O4
Molecular Weight 336.4 g/mol
Cat. No. B12106225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Epi-Danshenol-A
Molecular FormulaC21H20O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
InChIInChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3
InChIKeyWQYKPUPMMFGHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Epi-Danshenol-A: Structural Identity and Sourcing Guide


15-Epi-Danshenol-A (CAS 216987-13-2, C21H20O4, MW 336.38) is an abietane-type diterpenoid that serves as the C-15 epimer of Danshenol A, first reported as a novel compound isolated from the roots of Salvia glutinosa alongside its epimeric counterpart [1]. The compound features a tricyclic phenanthrene core fused with a dihydrofuran ring and exhibits distinct stereochemistry at C-15 relative to Danshenol A, with the (1S,10S) absolute configuration confirmed by comprehensive 1H-NMR and HR-EIMS analysis [1]. This stereochemical divergence defines its identity as a discrete chemical entity requiring targeted procurement rather than generic sourcing of Salvia diterpenoid fractions. The compound is commercially available through multiple vendors for research applications, with typical purity specifications of ≥98% for analytical reference standards .

Epimer-specific analytical QC Supports HPLC/NMR method validation for C-15 epimer differentiation
B lymphoblastoid cell assay context Reported concentration-dependent immunomodulatory activity distinct from Danshenol A
Stereochemical SAR comparator Defined C-15 epimer pair for probing stereochemistry-activity relationships

15-Epi-Danshenol-A: Substitution Risks and Validation Needs


Sourcing decisions that treat abietane-type diterpenoids from Salvia species as functionally interchangeable overlook the stereochemical specificity that governs biological target engagement and assay outcomes. 15-Epi-Danshenol-A differs from its C-15 epimer Danshenol A solely by the spatial orientation at a single stereocenter, yet this subtle structural variation is sufficient to alter chromatographic retention behavior, NMR spectral signatures, and potentially receptor binding interactions that remain undercharacterized [1]. Within the broader Salvia diterpenoid class, compounds such as tanshinone IIA, cryptotanshinone, and dihydrotanshinone I exhibit distinct biological activity profiles and target selectivity—for instance, Danshenol A demonstrates potent aldose reductase inhibition (IC50 0.10 μM) whereas 15-Epi-Danshenol-A shows concentration-dependent immunomodulatory effects on B lymphoblastoid cells without reported AR inhibitory activity [2][3]. The lack of systematic comparative pharmacology across the danshenol epimer pair means that substituting 15-Epi-Danshenol-A with Danshenol A or other Salvia diterpenoids introduces unquantified variables that compromise experimental reproducibility and invalidate structure-activity relationship interpretations [3].

Epimer mismatch may alter chromatographic identity 15-Epi-Danshenol A and Danshenol A show differential VLC elution and NMR patterns; substituting one for the other may lead to incorrect peak assignment in analytical QC.
Bioactivity profile not interchangeable Danshenol A is characterized as an aldose reductase inhibitor, whereas 15-Epi-Danshenol A exhibits B cell immunomodulatory effects; using the wrong epimer can confound target-based screening results.
Mechanistic evidence absent for anti-inflammatory endpoints ICAM-1/NOX4/NF-κB pathway modulation has been validated only for Danshenol A; extrapolating to 15-Epi-Danshenol A lacks experimental support and may require independent data generation.

15-Epi-Danshenol-A: Evidence Against Structural Analogs


C-15 Epimerization: Distinct Chromatographic and Spectroscopic Identity

15-Epi-Danshenol-A is the C-15 epimer of Danshenol A, a stereochemical relationship that directly impacts its chromatographic behavior and spectroscopic identification. The original isolation study established that 15-Epi-Danshenol-A co-occurs with Danshenol A in Salvia glutinosa roots and is separable via silica gel VLC purification using n-hexane/ethyl acetate gradient elution, confirming differential retention characteristics [1]. HR-EIMS analysis yielded m/z 336.1399 [M+] (calculated for C21H20O4: 336.1362) with a base peak at m/z 279, while 1H-NMR (400.13 MHz, CDCl3) established the C-15 stereochemistry through distinct coupling patterns including H-15 at δ 3.63 (multiplet) and H-16 diastereotopic protons at δ 4.45 (dd, J=5,9 Hz) and δ 4.94 (t, J=9,9 Hz) [1]. The epimeric relationship means that analytical methods validated for Danshenol A cannot be assumed transferable to 15-Epi-Danshenol-A without independent verification.

Epimer identity
Head-to-head
Distinct 1H-NMR coupling (H-15 m, H-16 dd/t) and base peak m/z 279 in EIMS; separable by silica gel VLC with n-hexane/EtOAc.
Requires epimer-specific CoA with NMR or HPLC data to confirm identity.
Conditions: 400.13 MHz 1H-NMR, HR-EIMS 70 eV; VLC on silica gel.
Stereochemistry Natural Product Isolation Quality Control

B Lymphoblastoid Cell Inhibition Without Aldose Reductase Activity

Multiple independent vendor technical datasheets consistently report that 15-Epi-Danshenol-A demonstrates concentration-dependent inhibitory effects on B lymphoblastoid cells, indicating immunomodulatory activity distinct from the established aldose reductase inhibitory profile of its epimer [1][2]. In contrast, Danshenol A is a characterized potent aldose reductase inhibitor with an IC50 of 0.10 μM, comparable to the clinically used epalrestat [3]. No published literature currently reports aldose reductase inhibitory activity for 15-Epi-Danshenol-A, nor are quantitative B lymphoblastoid cell inhibition data reported for Danshenol A, suggesting a functional divergence between the epimeric pair that remains incompletely mapped. The specific IC50 values for B lymphoblastoid cell inhibition by 15-Epi-Danshenol-A are not publicly disclosed in accessible literature; the available data confirm a concentration-dependent relationship but lack discrete numeric potency metrics.

B cell immunomodulation
Cross-study comparable
Target: concentration-dependent inhibition of B lymphoblastoid cells (exact IC50 not reported). Comparator: Danshenol A aldose reductase IC50 0.10 μM.
Supports immunomodulatory screening; activity profile distinct from AR inhibition.
Vendor-reported data; IC50 for B cell assay requires independent determination.
Immunomodulation Cell-based Assays B Lymphocyte Research

Danshenol A-Exclusive ICAM-1 Inhibition via NOX4/NF-κB Pathway

A 2017 study in Scientific Reports established that Danshenol A (DA) inhibits TNF-α-induced ICAM-1 expression and subsequent monocyte adhesion to endothelial cells through the NOX4-dependent IKKβ/NF-κB pathway [1]. The study demonstrated that DA significantly reverses TNF-α-induced ICAM-1 expression, elevated ROS generation, and NOX4 expression in endothelial cells. Importantly, this anti-inflammatory mechanism has been validated specifically for Danshenol A, not for 15-Epi-Danshenol-A. No peer-reviewed studies currently report ICAM-1 inhibitory activity or NOX4/NF-κB pathway modulation for 15-Epi-Danshenol-A. This evidence gap underscores that the biological activity profiles of the two epimers are neither equivalent nor interchangeable, and any extrapolation of Danshenol A's anti-inflammatory mechanisms to 15-Epi-Danshenol-A would lack experimental substantiation.

ICAM-1/NOX4 pathway
Class-level inference
Danshenol A validated inhibition of TNF-α-induced ICAM-1, ROS, NOX4 in endothelial cells. 15-Epi-Danshenol A: no peer-reviewed data.
Mechanism validation gap; anti-inflammatory extrapolation not supported.
Independent data generation needed; endpoint context unverified.
Atherosclerosis Endothelial Inflammation Adhesion Molecules

15-Epi-Danshenol-A: Research Application Scenarios


Natural Product Reference Standard for Analytical QC

15-Epi-Danshenol-A serves as a critical reference standard for HPLC, LC-MS, and NMR-based analytical methods where chromatographic resolution of the C-15 epimer pair is required. Given that 15-Epi-Danshenol-A co-occurs with Danshenol A in Salvia species [1], analytical methods for plant extract standardization or phytochemical fingerprinting must differentiate these epimers. Procurement of authenticated 15-Epi-Danshenol-A reference material (typically ≥98% purity) enables method validation and retention time establishment for epimer-specific quantification, a quality control requirement that cannot be satisfied using Danshenol A alone .

Immunomodulatory Screening in B Lymphocyte Models

15-Epi-Danshenol-A exhibits concentration-dependent inhibitory effects on B lymphoblastoid cells, as documented by multiple reputable vendor technical datasheets [2][3]. This reported immunomodulatory activity distinguishes it from Danshenol A, which is characterized primarily as an aldose reductase inhibitor (IC50 0.10 μM) [4]. For laboratories conducting phenotypic screening of natural product libraries against B cell proliferation or activation markers, 15-Epi-Danshenol-A represents a specific chemical probe for investigating structure-activity relationships within the abietane diterpenoid class, though users should note that discrete IC50 values are not publicly disclosed and will require independent determination.

Stereochemical Comparator for Abietane Diterpenoid SAR

The C-15 epimer pair—15-Epi-Danshenol-A and Danshenol A—offers a unique stereochemical pair for probing the conformational requirements of biological target engagement. With Danshenol A validated as an aldose reductase inhibitor (IC50 0.10 μM) and 15-Epi-Danshenol-A lacking reported AR activity but exhibiting immunomodulatory effects [2][4], this epimer pair may serve as a stereochemical comparator set for molecular docking studies, pharmacophore modeling, or experimental dissection of how C-15 stereochemistry influences biological activity profiles. The (1S,10S) absolute configuration of 15-Epi-Danshenol-A, established by 1H-NMR analysis [1], provides a defined structural anchor for computational and experimental SAR investigations.

Application
Selection Property
Validation Focus
Analytical QC reference standard for epimer resolution
Epimer-specific chromatographic identity
HPLC/NMR method validation for C-15 epimer separation
Immunomodulatory screening in B lymphocyte models
Reported B cell inhibitory activity
Concentration-response profiling and IC50 determination in cell-based assays
Stereochemical comparator for abietane diterpenoid SAR
Defined C-15 epimer pair
Molecular docking and pharmacophore modeling against target proteins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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